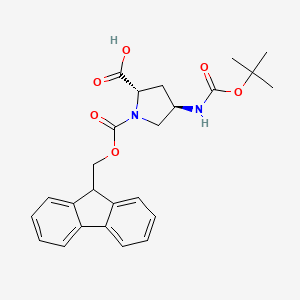
1'-epi-Entecavir-di-o-benzyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-epi-Entecavir-di-o-benzyl Ether is a derivative of entecavir, a nucleoside analogue used in the treatment of hepatitis B virus (HBV) infection. This compound has garnered attention in medical research due to its potential therapeutic effects.
化学反応の分析
1’-epi-Entecavir-di-o-benzyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ether groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of 1’-epi-Entecavir-di-o-benzyl Ether is similar to that of entecavir. It functions by inhibiting the hepatitis B virus polymerase, thereby blocking viral replication. This inhibition occurs through competition with the natural substrate deoxyguanosine triphosphate, affecting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA .
類似化合物との比較
1’-epi-Entecavir-di-o-benzyl Ether can be compared to other derivatives of entecavir, such as ent-Entecavir-di-o-benzyl Ether . While both compounds share a similar core structure, their unique substitutions and stereochemistry may result in different biological activities and therapeutic potentials.
Conclusion
1’-epi-Entecavir-di-o-benzyl Ether is a compound of significant interest in the field of medical research due to its potential antiviral properties. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for scientific studies, particularly in the context of hepatitis B virus treatment.
特性
CAS番号 |
1354695-86-5 |
|---|---|
分子式 |
C26H27N5O3 |
分子量 |
457.534 |
IUPAC名 |
2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1 |
InChIキー |
KROVOOOAPHSWCR-BDTNDASRSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
同義語 |
2-Amino-1,9-dihydro-9-[(1R,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)

